REACTION_CXSMILES
|
[CH3:1]N(C)[CH:3]=[O:4].[C:6]([NH:10][C:11]([CH3:18])([CH3:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14])(=[O:9])[CH:7]=[CH2:8].[Na+].[CH3:20]OC1C=CC(O)=CC=1>C1C=CC=CC=1>[S:13]([O:4][CH3:3])([O:16][CH3:20])(=[O:14])=[O:15].[C:6]([NH:10][C:11]([CH3:18])([CH3:17])[CH2:12][S:13]([O:16][CH3:1])(=[O:14])=[O:15])(=[O:9])[CH:7]=[CH2:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
product
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring, for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
after which the benzene is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The remaining solid is recrystallized from a benzene-cyclohexane mixture
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)OC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |